N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 418776-02-0
VCID: VC4316262
InChI: InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3
SMILES: CC1CCCCC1NCC2=CC=C(C=C2)OC
Molecular Formula: C15H23NO
Molecular Weight: 233.355

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine

CAS No.: 418776-02-0

Cat. No.: VC4316262

Molecular Formula: C15H23NO

Molecular Weight: 233.355

* For research use only. Not for human or veterinary use.

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine - 418776-02-0

Specification

CAS No. 418776-02-0
Molecular Formula C15H23NO
Molecular Weight 233.355
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Standard InChI InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3
Standard InChI Key DZPPROGWUHIKBN-UHFFFAOYSA-N
SMILES CC1CCCCC1NCC2=CC=C(C=C2)OC

Introduction

Synthesis

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine would likely involve a reaction similar to that of its 3-methoxy counterpart. A common approach for the 3-methoxy compound involves the reaction of 3-methoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base such as sodium hydride, followed by reduction using lithium aluminum hydride to yield the desired amine. For the 4-methoxy compound, a similar method could be employed using 4-methoxybenzyl chloride.

Chemical Reactions

N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine would undergo various chemical reactions typical of amines, including oxidation, reduction, and substitution reactions.

Reaction TypeDescription
OxidationThe amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
ReductionThe compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
SubstitutionThe methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like sodium methoxide or potassium tert-butoxide.

Biological Activity

While specific biological activity data for N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is not available, compounds with similar structures often exhibit potential antimicrobial and anticancer properties. The presence of the methoxy group enhances its interaction with cellular targets, potentially leading to biological effects such as enzyme inhibition or modulation of cellular signaling pathways.

Applications

Given its structural similarity to other compounds with known applications, N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine could potentially be used in medicinal chemistry and organic synthesis. Its unique structure might make it suitable for further pharmacological studies, particularly in the realms of antimicrobial and anticancer research.

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